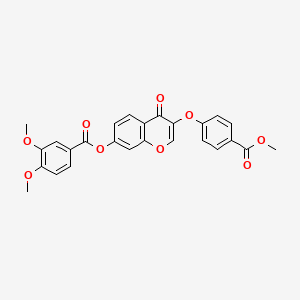
3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is a useful research compound. Its molecular formula is C26H20O9 and its molecular weight is 476.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is a complex organic compound belonging to the class of chromenone derivatives. This compound features a chromenone core, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. The unique structural features of this compound, including methoxycarbonyl and dimethoxy substituents, contribute to its reactivity and interaction with biological systems.
Structural Characteristics
The molecular formula of this compound is C24H24O7, with a molecular weight of approximately 416.45 g/mol. Its structure can be represented as follows:
| Feature | Description |
|---|---|
| Core Structure | Chromenone backbone |
| Functional Groups | Methoxycarbonyl, phenoxy, dimethoxy |
| Molecular Weight | 416.45 g/mol |
Biological Activity
Research indicates that chromenone derivatives exhibit a variety of biological activities. Specifically, studies on similar compounds have shown:
- Antioxidant Activity : Compounds with chromenone structures have demonstrated significant free radical scavenging capabilities.
- Anticancer Properties : Certain derivatives have been tested for their cytotoxic effects against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and leukemia (HL-60) cells.
- Anti-inflammatory Effects : The inhibition of cyclooxygenase (COX) enzymes suggests potential anti-inflammatory applications.
Case Studies
- Anticancer Activity : In a study evaluating the cytotoxicity of chromenone derivatives against MCF-7 cells, compounds similar to this compound exhibited IC50 values ranging from 10 to 30 µM, indicating moderate to strong antiproliferative effects .
- Enzyme Inhibition : A recent investigation into the inhibitory effects on cholinesterases and lipoxygenases highlighted that structurally related chromenones could inhibit these enzymes effectively, with IC50 values reported around 19.2 µM for acetylcholinesterase .
The biological activity of this compound may involve several mechanisms:
- Enzyme Binding : The methoxy and carbonyl groups may facilitate binding to active sites on target enzymes such as COX and lipoxygenases.
- Radical Scavenging : The presence of electron-donating groups enhances the ability to neutralize free radicals, contributing to antioxidant effects.
Comparative Analysis
To further understand the biological potential of this compound, a comparison with other related compounds is useful:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 5-Nitroflavone | Antibacterial | 12.5 |
| 7-Hydroxyflavone | Antioxidant | 15.0 |
| 3-(4-Methoxycarbonyl)phenoxy derivative | Anticancer (MCF-7) | 20.0 |
Eigenschaften
IUPAC Name |
[3-(4-methoxycarbonylphenoxy)-4-oxochromen-7-yl] 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O9/c1-30-20-11-6-16(12-22(20)31-2)26(29)35-18-9-10-19-21(13-18)33-14-23(24(19)27)34-17-7-4-15(5-8-17)25(28)32-3/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVYIAQWEFFQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=C(C=C4)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














